![molecular formula C21H20N6O2 B13437113 3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13437113.png)
3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[44]nonane-2,4-dione is a complex organic compound with a unique structure that includes a tetrazole ring, a spirocyclic nonane core, and a diazaspiro moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Construction of the Spirocyclic Core: This step often involves a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization to form the spirocyclic nonane structure.
Introduction of the Diazaspiro Moiety: This can be done through a nucleophilic substitution reaction, where a diaza compound reacts with a suitable electrophile to form the diazaspiro structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione: shares similarities with other spirocyclic compounds and tetrazole-containing molecules.
Tetrazole Derivatives: Compounds with similar tetrazole rings, such as 5-substituted tetrazoles.
Spirocyclic Compounds: Molecules with spirocyclic cores, such as spirooxindoles.
Uniqueness
The uniqueness of this compound lies in its combination of a tetrazole ring, a spirocyclic nonane core, and a diazaspiro moiety, which imparts distinct chemical and biological properties not found in simpler analogs.
Propiedades
Fórmula molecular |
C21H20N6O2 |
|---|---|
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C21H20N6O2/c28-19-21(11-3-4-12-21)22-20(29)27(19)13-14-7-9-15(10-8-14)16-5-1-2-6-17(16)18-23-25-26-24-18/h1-2,5-10H,3-4,11-13H2,(H,22,29)(H,23,24,25,26) |
Clave InChI |
UEVQBLCDZMIDAY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


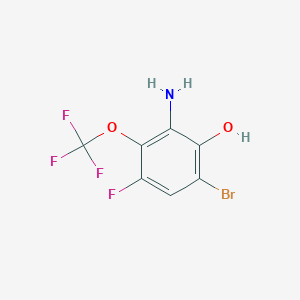
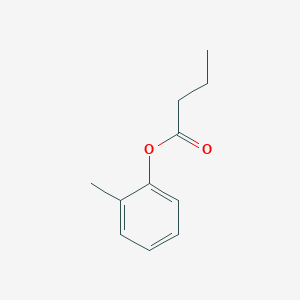
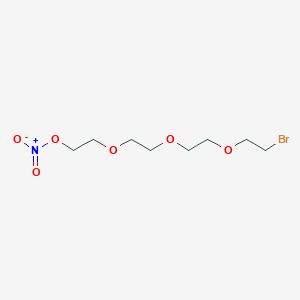
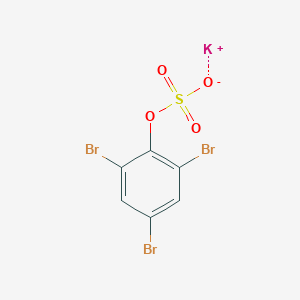
![[[[4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-butynyl]oxy]methyl]-phosphonic Acid](/img/structure/B13437046.png)
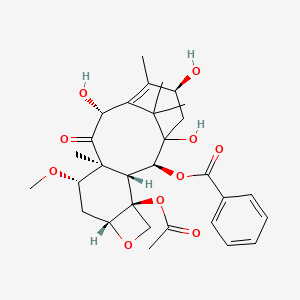

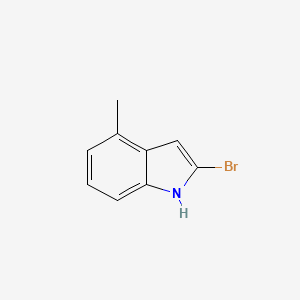
![(3beta,15beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-15-methyl-androst-5-en-17-one](/img/structure/B13437087.png)

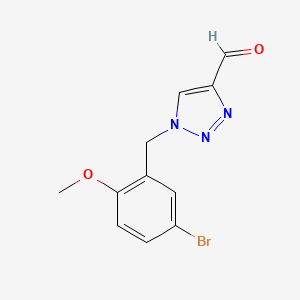
![5-O-[(1,1-Dimethylethyl)dimethylsilyl] Ivermectin B1 Monosaccharide](/img/structure/B13437096.png)
![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30S,35R)-30-ethoxy-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13437097.png)
![Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate](/img/structure/B13437100.png)
